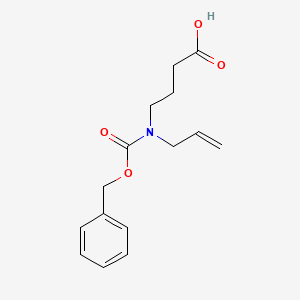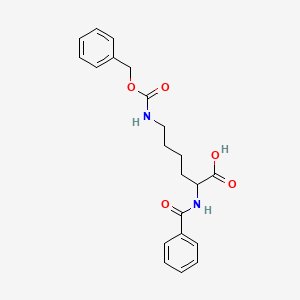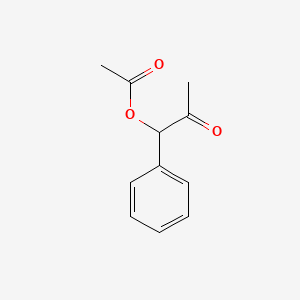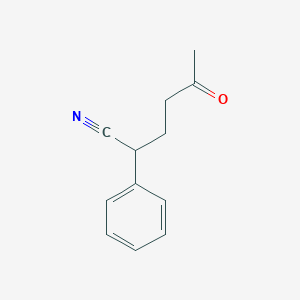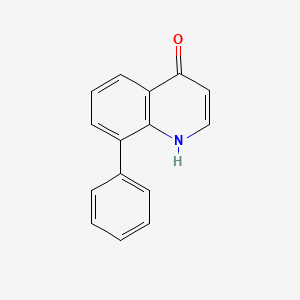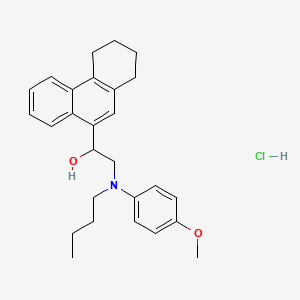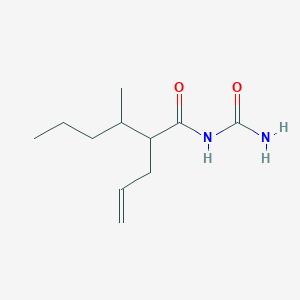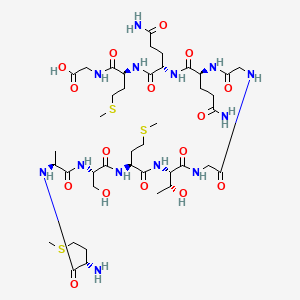
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” is a peptide composed of eleven amino acids: methionine, alanine, serine, methionine, threonine, glycine, glycine, glutamine, glutamine, methionine, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for the substitution of amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and functions.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in various products.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH: is similar to other peptides with sequences containing methionine, alanine, serine, threonine, glycine, and glutamine residues.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-NH2: Similar sequence but with an amide group at the C-terminus.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-COOH: Similar sequence but with a carboxyl group at the C-terminus.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of multiple methionine and glycine residues can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C41H71N13O16S3 |
|---|---|
Molecular Weight |
1098.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
InChI Key |
CBOSLARKSDSTLV-AQKXWGSKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


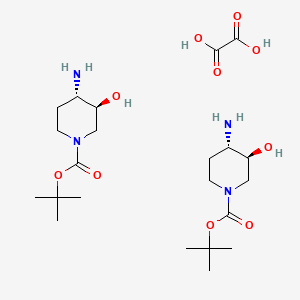
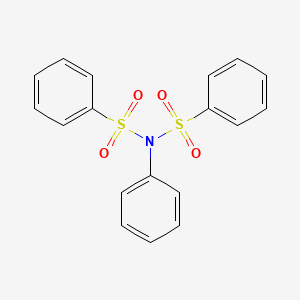
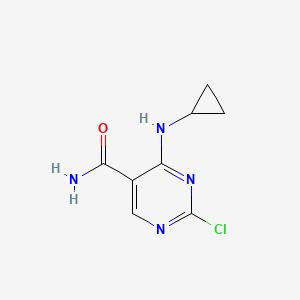
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)


